

Spectroscopic Analysis of 2-Methyl-4-pentenal: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4-pentenal

Cat. No.: B1615568

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-4-pentenal**, a valuable unsaturated aldehyde in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document presents detailed experimental ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables. Furthermore, it outlines the detailed experimental protocols for acquiring these spectra, ensuring reproducibility. Logical workflows for spectroscopic analysis and structural elucidation are visualized using Graphviz diagrams to facilitate a deeper understanding of the integrated approach to molecular characterization.

Introduction

2-Methyl-4-pentenal is a six-carbon unsaturated aldehyde with the molecular formula $\text{C}_6\text{H}_{10}\text{O}$. Its structure, featuring both an aldehyde functional group and a terminal double bond, makes it a versatile building block in organic synthesis. Accurate structural confirmation and purity assessment are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such organic molecules. This guide provides a detailed compilation and interpretation of the spectroscopic data for **2-Methyl-4-pentenal**.

Spectroscopic Data of 2-Methyl-4-pentenal

The following sections present the key spectroscopic data for **2-Methyl-4-pentenal**, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the electronic environment and neighboring protons, respectively.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.62	d	1.8	1H	H-1 (Aldehyde)
5.78	ddt	17.1, 10.2, 6.7	1H	H-4
5.10	m	2H	H-5	
2.45	m	1H	H-2	
2.28	t	7.3	2H	H-3
1.12	d	6.9	3H	C2-CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of attached atoms.

Chemical Shift (δ) ppm	Carbon Atom Assignment
204.8	C-1 (C=O)
136.4	C-4
116.9	C-5
49.2	C-2
38.5	C-3
13.4	C2-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3078	Medium	=C-H Stretch
2968, 2932, 2876	Strong	C-H Stretch (sp ³)
2712	Medium	H-C=O Stretch (Aldehyde)
1728	Strong	C=O Stretch (Aldehyde)
1643	Medium	C=C Stretch (Alkene)
1458	Medium	C-H Bend (CH ₃)
1379	Medium	C-H Bend (CH ₃)
995, 916	Strong	=C-H Bend (Out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are key to determining the molecular formula and structural features. The data presented is for electron ionization (EI).

m/z	Relative Intensity (%)	Possible Fragment Ion
98	5	[C ₆ H ₁₀ O] ⁺ (Molecular Ion)
83	15	[M - CH ₃] ⁺
69	25	[M - CHO] ⁺
57	100	[C ₄ H ₉] ⁺ (Base Peak)
41	95	[C ₃ H ₅] ⁺ (Allyl cation)
29	40	[CHO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of **2-Methyl-4-pentenal** for ¹H NMR or 20-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- The final sample volume in the NMR tube should be approximately 4-5 cm in height.

- Cap the NMR tube securely.

Data Acquisition:

- The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
- The sample is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.
- The magnetic field homogeneity is optimized through a process called shimming to achieve high-resolution spectra.
- A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.
- The FID is then subjected to Fourier transformation to generate the NMR spectrum.
- The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one to two drops of neat (undiluted) **2-Methyl-4-pentenal** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first, creating a thin liquid film of the sample between the two plates.
- Carefully place the salt plate "sandwich" into the sample holder of the IR spectrometer.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The sample is placed in the instrument's beam path.

- The infrared spectrum is recorded by passing infrared radiation through the sample and measuring the absorbance at each wavenumber.
- The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

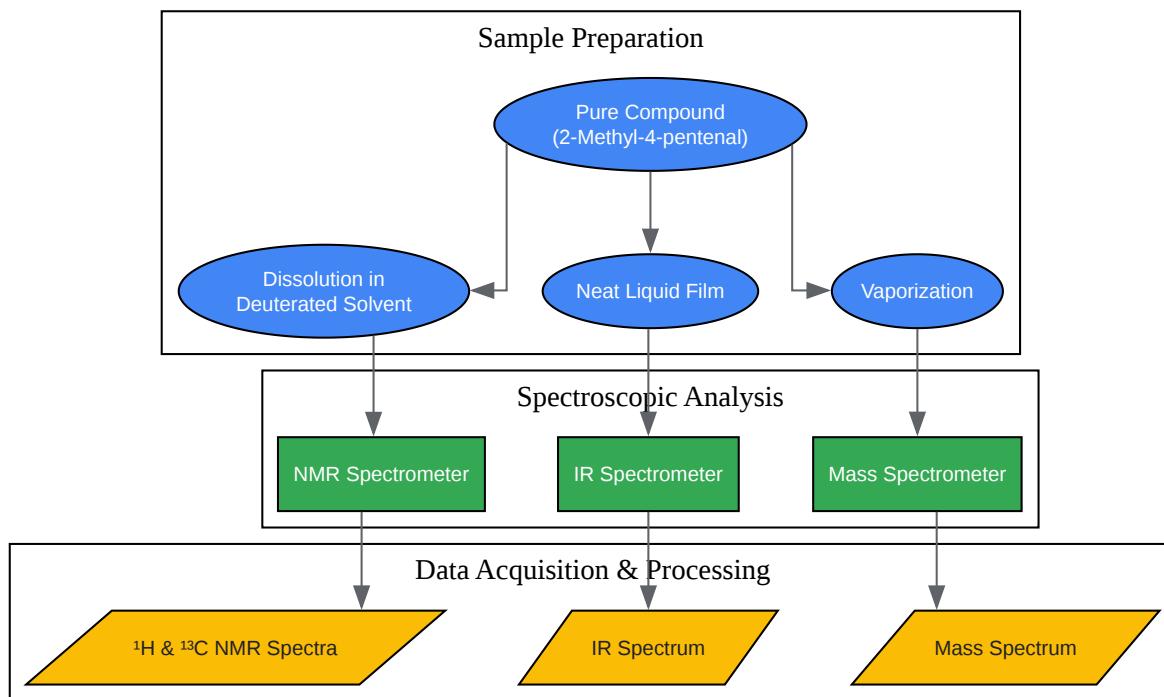
- A small amount of the volatile liquid sample, **2-Methyl-4-pentenal**, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
- In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).
- This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^{+ \cdot}$).

Mass Analysis and Detection:

- The molecular ions and any fragment ions formed are accelerated by an electric field.
- The ions are then passed through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion at a specific m/z value.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

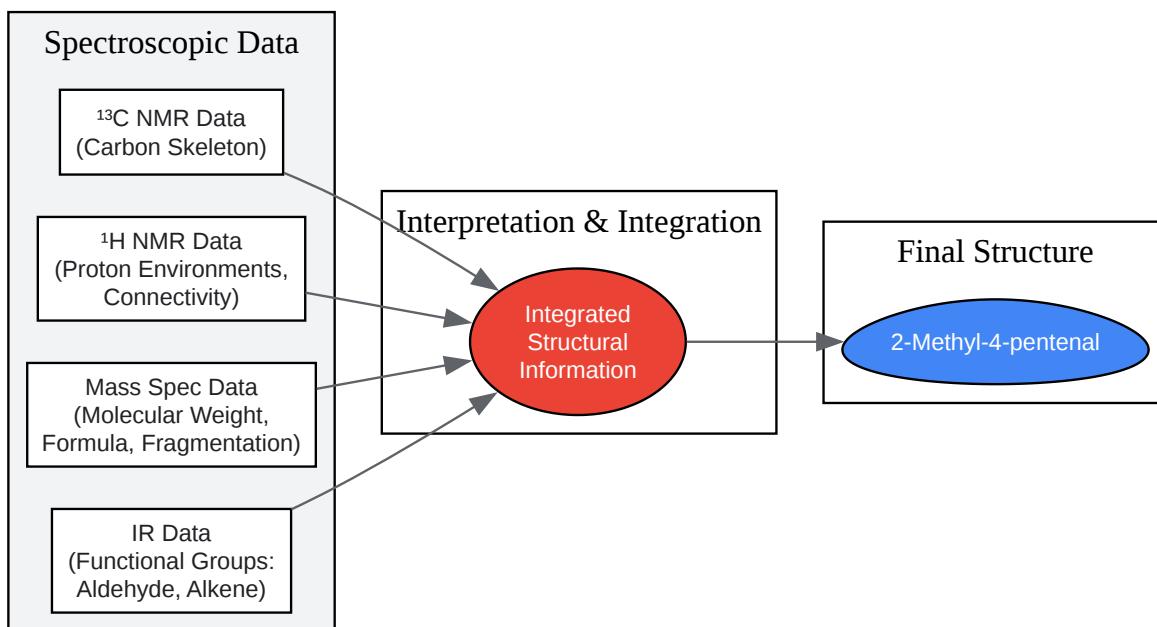
Spectroscopic Analysis and Structural Elucidation Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for the structural elucidation of an organic compound like **2-Methyl-4-pentenal**.



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A general workflow for the spectroscopic analysis of an organic compound.



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Logical relationship for the structural elucidation of **2-Methyl-4-pentenal**.

Conclusion

This technical guide has presented a detailed compilation of the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **2-Methyl-4-pentenal**. The tabulated data, coupled with the comprehensive experimental protocols, provides a valuable resource for the identification and characterization of this compound. The visualized workflows further illustrate the systematic approach required for spectroscopic analysis and structural elucidation in modern organic chemistry. This information is critical for ensuring the quality and reliability of this important chemical intermediate in its various applications.

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